20-HETE Ethanolamide
20-HETE Ethanolamide
N-(20-hydroxyarachidonoyl)ethanolamine is an N-(polyunsaturated fatty acyl)ethanolamine that is anandamide in which one of the methyl hydrogens at position 20 has been replaced by a hydroxy group. It has a role as a human xenobiotic metabolite. It is a N-(long-chain-acyl)ethanolamine, a N-(polyunsaturated fatty acyl)ethanolamine, an endocannabinoid and an oxidized N-(fatty acyl)-ethanolamine. It is functionally related to an anandamide and a 20-HETE.
Brand Name:
Vulcanchem
CAS No.:
942069-11-6
VCID:
VC0049096
InChI:
InChI=1S/C22H37NO3/c24-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(26)23-19-21-25/h1,3-4,6-7,9-10,12,24-25H,2,5,8,11,13-21H2,(H,23,26)/b3-1-,6-4-,9-7-,12-10-
SMILES:
C(CCC=CCC=CCC=CCC=CCCCC(=O)NCCO)CCO
Molecular Formula:
C22H37NO3
Molecular Weight:
363.5 g/mol
20-HETE Ethanolamide
CAS No.: 942069-11-6
Cat. No.: VC0049096
Molecular Formula: C22H37NO3
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-(20-hydroxyarachidonoyl)ethanolamine is an N-(polyunsaturated fatty acyl)ethanolamine that is anandamide in which one of the methyl hydrogens at position 20 has been replaced by a hydroxy group. It has a role as a human xenobiotic metabolite. It is a N-(long-chain-acyl)ethanolamine, a N-(polyunsaturated fatty acyl)ethanolamine, an endocannabinoid and an oxidized N-(fatty acyl)-ethanolamine. It is functionally related to an anandamide and a 20-HETE. |
|---|---|
| CAS No. | 942069-11-6 |
| Molecular Formula | C22H37NO3 |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | (5Z,8Z,11Z,14Z)-20-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |
| Standard InChI | InChI=1S/C22H37NO3/c24-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(26)23-19-21-25/h1,3-4,6-7,9-10,12,24-25H,2,5,8,11,13-21H2,(H,23,26)/b3-1-,6-4-,9-7-,12-10- |
| Standard InChI Key | QRMZDMUHHZLRMH-DTLRTWKJSA-N |
| Isomeric SMILES | C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)CCO |
| SMILES | C(CCC=CCC=CCC=CCC=CCCCC(=O)NCCO)CCO |
| Canonical SMILES | C(CCC=CCC=CCC=CCC=CCCCC(=O)NCCO)CCO |
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